molecular formula C11H14N2O B3387306 3-Phenyl-1,4-diazepan-2-one CAS No. 808737-28-2

3-Phenyl-1,4-diazepan-2-one

Cat. No. B3387306
CAS RN: 808737-28-2
M. Wt: 190.24 g/mol
InChI Key: PPMIVYPGTYVOAO-UHFFFAOYSA-N
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Description

“3-Phenyl-1,4-diazepan-2-one” is a chemical compound with the molecular formula C11H14N2O . It belongs to the class of compounds known as 1,4-diazepines, which are two nitrogen-containing seven-membered heterocyclic compounds .


Synthesis Analysis

The synthesis of 1,4-diazepines, including “this compound”, has been a subject of interest for many researchers due to their medicinal importance . One method involves the Michael addition reaction of 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepine–2-ones with fumaric esters .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a seven-membered ring containing two nitrogen atoms, with a phenyl group attached . The exact structure can be determined using techniques such as FT-IR, 1H-NMR, 13C-NMR, and MASS spectroscopy .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a melting point of 153.0-154.0 °C, a predicted boiling point of 406.7±45.0 °C, a predicted density of 1.075±0.06 g/cm3, and a predicted pKa of 15.49±0.40 .

Mechanism of Action

Target of Action

3-Phenyl-1,4-diazepan-2-one is a derivative of the 1,4-benzodiazepine class of drugs . The primary targets of benzodiazepines are the gamma-aminobutyric acid (GABA) receptors in the central nervous system . GABA is the primary inhibitory neurotransmitter in the brain, and its activation leads to hyperpolarization of neurons, making them less likely to fire. This results in an overall decrease in neuronal excitability .

Mode of Action

Benzodiazepines, including this compound, enhance the effect of GABA at the GABA_A receptor . They bind to a specific site on the GABA_A receptor, distinct from the GABA binding site, and increase the frequency of chloride channel opening events. This enhances the inhibitory effect of GABA, leading to increased hyperpolarization and decreased neuronal excitability .

Biochemical Pathways

The enhanced GABAergic inhibition leads to widespread effects on various biochemical pathways in the brain. This includes decreased activity in excitatory pathways, such as those involving glutamate, the primary excitatory neurotransmitter in the brain . The overall effect is a decrease in neuronal excitability and firing throughout the brain .

Pharmacokinetics

The action of benzodiazepines is further prolonged by the long half-life of their active metabolites . The ADME (Absorption, Distribution, Metabolism, Excretion) properties of benzodiazepines impact their bioavailability and duration of action .

Result of Action

The overall result of the action of this compound, like other benzodiazepines, is a decrease in anxiety, sedation, muscle relaxation, and anticonvulsant effects . These effects are due to the decreased neuronal excitability caused by enhanced GABAergic inhibition .

Action Environment

The action, efficacy, and stability of this compound, like other benzodiazepines, can be influenced by various environmental factors. These can include the presence of other drugs, the physiological state of the individual (such as liver function, which can affect drug metabolism), and genetic factors (such as polymorphisms in the GABA_A receptor or drug-metabolizing enzymes) .

Advantages and Limitations for Lab Experiments

3-Phenyl-1,4-diazepan-2-one has several advantages for use in laboratory experiments. It has a long half-life and a high affinity for the GABA receptor, making it a potent anxiolytic and sedative agent. However, this compound also has limitations, including its potential for abuse and dependence.

Future Directions

There are several potential future directions for research on 3-Phenyl-1,4-diazepan-2-one. One area of interest is the potential use of this compound in the treatment of anxiety disorders and insomnia. Additionally, further investigation into the anticonvulsant properties of this compound may lead to the development of new treatments for epilepsy. Finally, research on the potential for abuse and dependence of this compound may lead to the development of safer benzodiazepine derivatives.

Scientific Research Applications

3-Phenyl-1,4-diazepan-2-one has been used in scientific research to investigate its potential therapeutic applications. Studies have shown that this compound has anxiolytic and sedative properties, making it a potential treatment for anxiety disorders and insomnia.

properties

IUPAC Name

3-phenyl-1,4-diazepan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c14-11-10(12-7-4-8-13-11)9-5-2-1-3-6-9/h1-3,5-6,10,12H,4,7-8H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPMIVYPGTYVOAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C(=O)NC1)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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